molecular formula C8H5FN2O2 B13273215 4-Fluoro-1H-indazole-7-carboxylic acid

4-Fluoro-1H-indazole-7-carboxylic acid

Cat. No.: B13273215
M. Wt: 180.14 g/mol
InChI Key: UOZNBCIHHKQZIK-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-7-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 7-position of the indazole ring imparts unique chemical properties to this compound, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-7-carboxylic acid typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding benzylidenehydrazine intermediate, which then undergoes cyclization to yield the indazole core . The reaction conditions often involve the use of catalysts such as copper(II) acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the indazole ring.

    Substitution: The fluorine atom and carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can introduce a wide range of functional groups to the indazole core .

Scientific Research Applications

4-Fluoro-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) and other kinases, which play crucial roles in cell signaling and cancer progression .

Comparison with Similar Compounds

    1H-indazole-7-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Chloro-1H-indazole-7-carboxylic acid: The chlorine atom imparts different electronic effects compared to fluorine.

    5-Fluoro-1H-indazole-7-carboxylic acid: The fluorine atom is positioned differently, affecting the compound’s reactivity and interactions.

Uniqueness: 4-Fluoro-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which enhances its chemical stability and biological activity. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-4(8(12)13)7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

UOZNBCIHHKQZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1C(=O)O)F

Origin of Product

United States

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